molecular formula C20H25NO4 B13371087 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid

Cat. No.: B13371087
M. Wt: 343.4 g/mol
InChI Key: XAFTVTIJODFBCX-UHFFFAOYSA-N
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Description

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid is a benzoic acid derivative characterized by a 4-methylbenzoic acid core substituted with a benzylamine group at position 2. The benzylamine moiety is further modified with ethoxy and isopropoxy groups at positions 3 and 4 of the benzyl ring, respectively. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors influenced by aromatic and ether-based substituents .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3-ethoxy-4-propan-2-yloxyphenyl)methylamino]-4-methylbenzoic acid

InChI

InChI=1S/C20H25NO4/c1-5-24-19-10-15(7-9-18(19)25-13(2)3)12-21-17-11-16(20(22)23)8-6-14(17)4/h6-11,13,21H,5,12H2,1-4H3,(H,22,23)

InChI Key

XAFTVTIJODFBCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C=CC(=C2)C(=O)O)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be used in the study of enzyme interactions and metabolic pathways, given its structural similarity to certain biological molecules.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the benzylamine and benzoic acid moieties. Key examples include:

Compound Name Substituents on Benzylamine Ring Substituents on Benzoic Acid Core Key Properties
Target Compound 3-ethoxy, 4-isopropoxy 4-methyl High lipophilicity due to branched ether groups; moderate solubility in polar solvents
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid (9f) Trifluoroethoxy, pyridinyl-sulfinyl 4-methyl Enhanced metabolic stability due to trifluoroethoxy group; lower pKa (~3.8) compared to target compound
5-CA-MCBX-NDM Hydroxymethyl, methoxy 4-methyl Increased polarity and solubility; potential for hydrogen bonding
3-[[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]-4-methylbenzoic acid Dichlorophenoxy, thioamide 4-methyl Higher acidity (pKa ~4.2); possible herbicidal activity
3-[3-(Benzyloxy)benzamido]-4-methylbenzoic acid (18b) Benzyloxy, benzamido 4-methyl Reduced lipophilicity; amide group enhances bioavailability

Key Observations :

  • Ether vs. Halogen Substituents: The ethoxy/isopropoxy groups in the target compound contribute to moderate lipophilicity, whereas trifluoroethoxy (in 9f) or dichlorophenoxy (in ) substituents increase metabolic resistance and acidity .
  • Amide vs.

Physicochemical Properties

Acidity and Solubility
  • Target Compound: Predicted pKa ~4.2 (similar to dichlorophenoxy analogs ), with moderate solubility in ethanol and DMSO.
  • 5-CA-2-HM-[S2200]-NHM : Contains a hydroxymethyl group, lowering pKa to ~3.9 and enhancing aqueous solubility .
  • 3-({[5-(4-Chlorophenyl)-2-furoyl]carbamothioyl}amino)-4-methylbenzoic acid: Higher density (1.443 g/cm³) due to chlorophenyl and furoyl groups, reducing solubility in nonpolar solvents .
Thermal Stability
  • Target Compound : Likely stable up to 200°C (inferred from similar ether-containing benzoic acids ).
  • 4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid: Decomposes at 217–220°C due to thiazole ring instability .

Biological Activity

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid, often referred to in scientific literature as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid can be represented as follows:

  • Molecular Formula: C17H23NO3
  • Molecular Weight: 299.37 g/mol

The compound features a benzene ring substituted with an amino group and an ethoxy-isopropoxy side chain, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

  • Anticancer Activity : Studies have indicated that derivatives of benzoic acid exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : There is evidence to suggest that benzoic acid derivatives can modulate inflammatory pathways. The presence of the amino group may enhance the compound's ability to interact with inflammatory mediators, thereby reducing inflammation.
  • Antimicrobial Properties : Some studies point to the antimicrobial potential of benzoic acid derivatives. The structural modifications in 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid could enhance its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Activity : A study published in Archives of Pharmacology demonstrated that certain benzoic acid derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the role of structural modifications in enhancing anticancer activity .
  • Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry indicated that compounds with amino substitutions effectively inhibited cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
  • Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives found that compounds with ethyl and isopropyl groups showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Methylbenzoic AcidAnticancerArchives of Pharmacology
2-Amino-5-methylbenzoic AcidAnti-inflammatoryJournal of Medicinal Chemistry
Ethyl 4-(dimethylamino)benzoateAntimicrobialMicrobial Pathogenesis

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